N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt
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Overview
Description
N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt is a complex organic compound with the molecular formula C15H20N6O8Na. It is a modified nucleoside found in transfer RNA (tRNA) and plays a crucial role in the translation process of genetic information
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt involves several stepsThe final step involves the deprotection of the hydroxyl groups and the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound is more complex and requires stringent conditions to ensure high purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can produce different amino or hydroxyl-substituted compounds .
Scientific Research Applications
N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is essential in the study of tRNA modifications and their role in protein synthesis.
Medicine: It has potential therapeutic applications, particularly in the treatment of neoplastic diseases and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt involves its incorporation into tRNA, where it plays a critical role in the accurate translation of genetic information. The compound interacts with specific enzymes and molecular targets, facilitating the proper folding and function of tRNA molecules .
Comparison with Similar Compounds
Similar Compounds
N6-Threonylcarbamoyladenosine: Similar in structure but lacks the sodium salt form.
N6-Methyladenosine: Another modified nucleoside found in RNA with different functional groups.
N6-Isopentenyladenosine: A modified nucleoside with an isopentenyl group instead of the threonylcarbamoyl group.
Uniqueness
N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt is unique due to its specific modification at the N6 position and the presence of the sodium salt, which enhances its solubility and stability under physiological conditions .
Properties
Molecular Formula |
C15H19N6NaO8 |
---|---|
Molecular Weight |
434.34 g/mol |
IUPAC Name |
sodium;(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoate |
InChI |
InChI=1S/C15H20N6O8.Na/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13;/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28);/q;+1/p-1/t5-,6-,7+,9-,10-,13-;/m1./s1 |
InChI Key |
QTKCRQTYFQSYOE-AYDKGABZSA-M |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O.[Na+] |
Canonical SMILES |
CC(C(C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O.[Na+] |
Origin of Product |
United States |
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